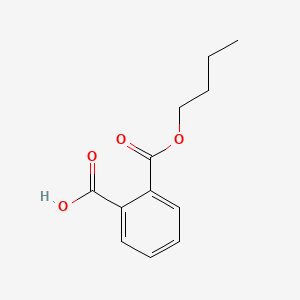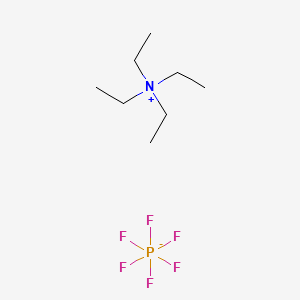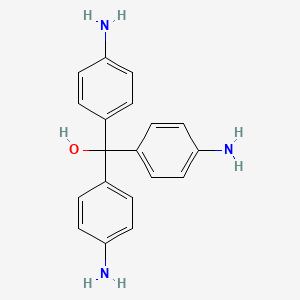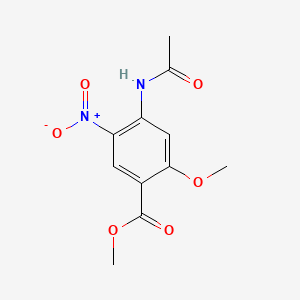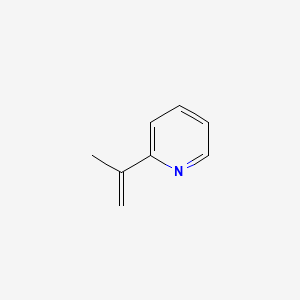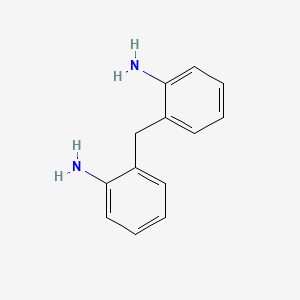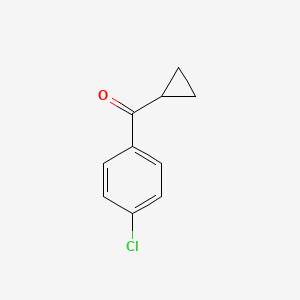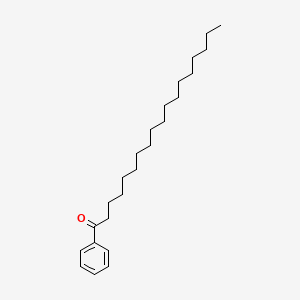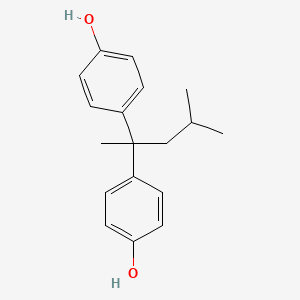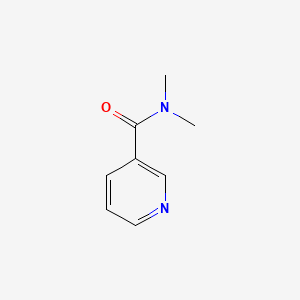
Dipropyl sulfate
Descripción general
Descripción
Dipropyl sulfate is an organic compound with the molecular formula C6H14O4S. It is a colorless to light yellow liquid that is primarily used as an alkylating agent in organic synthesis. This compound is known for its ability to introduce propyl groups into various molecules, making it valuable in the field of organic chemistry.
Métodos De Preparación
Dipropyl sulfate can be synthesized through several methods. One common synthetic route involves the reaction of di-n-propyl sulfite with a suitable oxidizing agent such as permanganate (VII) ion . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may vary, but they generally involve similar principles of oxidation and careful control of reaction parameters.
Análisis De Reacciones Químicas
Dipropyl sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Oxidation and Reduction: While this compound itself is not commonly involved in oxidation or reduction reactions, it can be used as a reagent in such processes.
Alkylation Reactions: As an alkylating agent, this compound can transfer propyl groups to nucleophiles such as alcohols, amines, and thiols, forming ethers, amines, and thioethers, respectively.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, which facilitate the nucleophilic attack on the sulfate group. The major products formed from these reactions depend on the nucleophile involved but typically include propylated derivatives of the starting materials.
Aplicaciones Científicas De Investigación
Dipropyl sulfate has a wide range of applications in scientific research:
Organic Synthesis: It is used to prepare ethers, amines, and thioethers by alkylating various nucleophiles.
Biomolecule Modification: Due to its mild alkylating properties, it can be used to selectively modify biomolecules such as proteins and carbohydrates, aiding in the study of their structure and function.
Cellular Processes: It serves as a tool to study protein sulfation and signal transduction pathways by mimicking the effects of certain signaling molecules.
Material Synthesis: This compound is employed in the preparation of specific polymers and other organic materials with desired properties.
Analytical Techniques: It can be used as a calibration standard in various analytical techniques like chromatography and spectroscopy due to its well-defined properties.
Mecanismo De Acción
The mechanism by which dipropyl sulfate exerts its effects primarily involves its role as an alkylating agent. It introduces propyl groups into target molecules through nucleophilic substitution reactions. This process can modify the chemical and physical properties of the target molecules, leading to changes in their reactivity, solubility, and biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile being alkylated .
Comparación Con Compuestos Similares
Dipropyl sulfate can be compared with other alkylating agents such as:
Dimethyl sulfate: Similar in function but introduces methyl groups instead of propyl groups.
Diethyl sulfate: Introduces ethyl groups and is used in similar applications.
Dipropyl disulfide: Contains a disulfide bond and is used in different contexts, such as in the study of oxidative stress and enzyme inhibition.
This compound is unique in its ability to introduce propyl groups, which can impart different chemical and physical properties to the target molecules compared to methyl or ethyl groups.
Propiedades
IUPAC Name |
dipropyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCKNDWZDXGNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060503 | |
| Record name | Sulfuric acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-05-0 | |
| Record name | Dipropyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid, dipropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl Sulfate [Alkylating Agent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dipropyl sulfate interact with chitin and what are the outcomes?
A1: this compound acts as an alkylating agent, reacting with the hydroxyl groups present in chitin. [] This reaction leads to the substitution of hydrogen atoms in the hydroxyl groups with propyl groups, forming O-propyl chitin derivatives. [] The degree of substitution (DS) achievable with this compound is relatively low compared to smaller alkylating agents like dimethyl sulfate. This is likely due to steric hindrance, where the larger propyl groups have difficulty accessing and reacting with all available hydroxyl groups. []
Q2: What is the impact of using this compound on the properties of fullerene (C60)?
A2: this compound plays a crucial role in the functionalization of fullerene (C60). When C60 is reduced with sodium in the presence of excess this compound, multiple propyl groups attach to the fullerene cage. [] This process results in highly propylated fullerene derivatives, with the number of propyl groups (n) reaching up to 24. [] Mass spectroscopy analysis reveals that C60(nC3H7)20 is the predominant product of this reaction. [] This modification with propyl groups can significantly alter the solubility, reactivity, and electronic properties of fullerene, opening avenues for diverse applications in materials science and nanotechnology.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


